molecular formula C16H15N5O2 B11345704 2-(3-methylphenoxy)-N-[4-(1H-tetrazol-1-yl)phenyl]acetamide

2-(3-methylphenoxy)-N-[4-(1H-tetrazol-1-yl)phenyl]acetamide

Cat. No.: B11345704
M. Wt: 309.32 g/mol
InChI Key: AQEHFCRYHCAERN-UHFFFAOYSA-N
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Description

2-(3-methylphenoxy)-N-[4-(1H-tetrazol-1-yl)phenyl]acetamide is an organic compound with potential applications in various scientific fields. This compound features a phenoxy group substituted with a methyl group at the 3-position, an acetamide linkage, and a tetrazole ring attached to a phenyl group. Its unique structure allows it to participate in diverse chemical reactions and exhibit specific biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-methylphenoxy)-N-[4-(1H-tetrazol-1-yl)phenyl]acetamide typically involves the following steps:

    Formation of 3-methylphenoxyacetic acid: This can be achieved by reacting 3-methylphenol with chloroacetic acid in the presence of a base such as sodium hydroxide.

    Amidation: The 3-methylphenoxyacetic acid is then converted to its corresponding acyl chloride using thionyl chloride. This acyl chloride is reacted with 4-(1H-tetrazol-1-yl)aniline to form the desired acetamide.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methyl group on the phenoxy ring can undergo oxidation to form a carboxylic acid.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C).

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: 3-methylphenoxyacetic acid.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 2-(3-methylphenoxy)-N-[4-(1H-tetrazol-1-yl)phenyl]acetamide can be used as a building block for synthesizing more complex molecules. Its functional groups allow for further modifications, making it a versatile intermediate in organic synthesis.

Biology

This compound may exhibit biological activity due to the presence of the tetrazole ring, which is known to interact with various biological targets. It could be explored for its potential as an antimicrobial or anti-inflammatory agent.

Medicine

In medicinal chemistry, this compound could be investigated for its potential therapeutic effects. The tetrazole ring is a bioisostere of carboxylic acids, which means it can mimic the biological activity of carboxylic acid-containing drugs.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(3-methylphenoxy)-N-[4-(1H-tetrazol-1-yl)phenyl]acetamide would depend on its specific application. In biological systems, the tetrazole ring may interact with enzymes or receptors, modulating their activity. The phenoxy and acetamide groups could also contribute to binding interactions with molecular targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The unique combination of the 3-methylphenoxy group and the tetrazole ring in 2-(3-methylphenoxy)-N-[4-(1H-tetrazol-1-yl)phenyl]acetamide provides distinct chemical and biological properties. This compound’s specific structure allows for targeted interactions in both chemical reactions and biological systems, making it a valuable molecule for research and development.

Properties

Molecular Formula

C16H15N5O2

Molecular Weight

309.32 g/mol

IUPAC Name

2-(3-methylphenoxy)-N-[4-(tetrazol-1-yl)phenyl]acetamide

InChI

InChI=1S/C16H15N5O2/c1-12-3-2-4-15(9-12)23-10-16(22)18-13-5-7-14(8-6-13)21-11-17-19-20-21/h2-9,11H,10H2,1H3,(H,18,22)

InChI Key

AQEHFCRYHCAERN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)NC2=CC=C(C=C2)N3C=NN=N3

Origin of Product

United States

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